molecular formula C13H14BrN3O B7844430 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine

4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B7844430
M. Wt: 308.17 g/mol
InChI Key: UMGTVSJWXNHNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,3,4-oxadiazole ring, which is further substituted with a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 3-bromophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with piperidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted derivative of the original compound.

Mechanism of Action

The mechanism of action of 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can improve its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the combination of the piperidine and oxadiazole rings, which can enhance its biological activity and stability.

Properties

IUPAC Name

2-(3-bromophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGTVSJWXNHNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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